molecular formula C25H26N4O4 B11588622 (2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11588622
M. Wt: 446.5 g/mol
InChI Key: PEAOTBKUSLHTGK-XDJHFCHBSA-N
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Description

(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano and ethoxypropyl groups. Key reagents and conditions include:

    Starting Materials: 2-methylphenol, ethyl cyanoacetate, and 3-ethoxypropylamine.

    Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or acetonitrile.

    Catalysts: Acid or base catalysts may be used to facilitate specific steps in the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biochemical pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the pyrido[1,2-a]pyrimidin-4-one core.

Uniqueness

The uniqueness of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide lies in its combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C25H26N4O4/c1-4-32-14-8-12-27-23(30)19(16-26)15-20-24(33-21-11-6-5-9-17(21)2)28-22-18(3)10-7-13-29(22)25(20)31/h5-7,9-11,13,15H,4,8,12,14H2,1-3H3,(H,27,30)/b19-15+

InChI Key

PEAOTBKUSLHTGK-XDJHFCHBSA-N

Isomeric SMILES

CCOCCCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3C)/C#N

Canonical SMILES

CCOCCCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3C)C#N

Origin of Product

United States

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